5-Deuterio-1-(methoxymethyl)indole
CAS No.:
Cat. No.: VC18816980
Molecular Formula: C10H11NO
Molecular Weight: 162.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO |
---|---|
Molecular Weight | 162.21 g/mol |
IUPAC Name | 5-deuterio-1-(methoxymethyl)indole |
Standard InChI | InChI=1S/C10H11NO/c1-12-8-11-7-6-9-4-2-3-5-10(9)11/h2-7H,8H2,1H3/i2D |
Standard InChI Key | DIDZHWPGXZYJJH-VMNATFBRSA-N |
Isomeric SMILES | [2H]C1=CC=C2C(=C1)C=CN2COC |
Canonical SMILES | COCN1C=CC2=CC=CC=C21 |
Introduction
Chemical Structure and Isotopic Significance
The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic peptide bonds and interact with biological targets . In 5-deuterio-1-(methoxymethyl)indole, the methoxymethyl group at the 1-position introduces steric and electronic modifications, while the deuterium at the 5-position serves as a stable isotopic label. Deuterium incorporation alters vibrational frequencies and kinetic isotope effects, which are pivotal in mechanistic studies of enzymatic reactions or catalytic processes .
The methoxymethyl group enhances solubility in polar solvents and may influence binding affinities in biological systems. Spectroscopic characterization of analogous compounds, such as methoxymethyl-2-indolyl ketone, reveals distinct infrared (IR) absorptions at 1650 cm⁻¹ (C=O) and 3250 cm⁻¹ (N–H), alongside ultraviolet (UV) maxima near 310 nm . For 5-deuterio derivatives, nuclear magnetic resonance (NMR) spectroscopy would show a singlet for the deuterium-labeled proton’s absence, confirmed by mass spectral analysis.
Synthetic Strategies and Mechanistic Insights
Deuterium Incorporation via Alkylamination Cascades
Deuterium labeling in indole derivatives is often achieved using deuterated reagents such as deuterated formaldehyde (DCDO, [D₂]-2). In one protocol, indole substrates undergo alkylamination cascades with glycine methyl ester hydrochloride and deuterated formaldehyde, leading to γ-tetrahydrocarboline derivatives with site-specific deuteration . For example, treating indole 1a with DCDO and 3a yields γ-tetrahydrocarboline 4a ([D₄]-4a) with variable deuteration ratios depending on reaction conditions (Fig. 1) . This method could be adapted to synthesize 5-deuterio-1-(methoxymethyl)indole by selecting appropriate starting materials and optimizing deuterium delivery.
Table 1: Deuterium-Labeling Conditions for Indole Derivatives
Substrate | Deuterating Agent | Catalyst | Deuteration Ratio | Reference |
---|---|---|---|---|
Indole 1a | DCDO ([D₂]-2) | None | 40% at C5 | |
Indole 7g | D₂O | Cu powder | 65% at C3 |
Methoxymethylation via Acid-Catalyzed Reactions
Applications in Drug Discovery and Mechanistic Studies
Isotopic Tracing in Metabolic Pathways
Deuterated indole derivatives are valuable tools for studying drug metabolism. For example, BILB-1941 (16), an indole-based HCV NS5B inhibitor, was optimized for pharmacokinetic properties using deuterium labeling . Similarly, 5-deuterio-1-(methoxymethyl)indole could serve as a probe to track metabolic stability or enzyme interactions via mass spectrometry or NMR.
Challenges and Future Directions
Synthetic Optimization
Current methods for deuterium incorporation face challenges in regioselectivity and yield. Advanced techniques such as transition-metal-catalyzed C–H activation could improve deuteration at the 5-position. For example, palladium catalysts have been used for directed deuteration of heteroarenes, a strategy applicable to indole derivatives .
Biological Evaluation
Future studies should prioritize in vitro and in vivo testing of 5-deuterio-1-(methoxymethyl)indole. Comparative analyses with non-deuterated analogs could elucidate isotopic effects on bioavailability and toxicity.
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